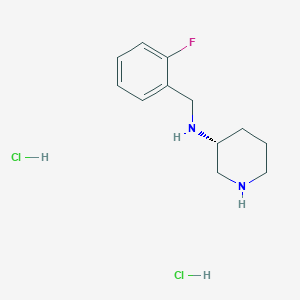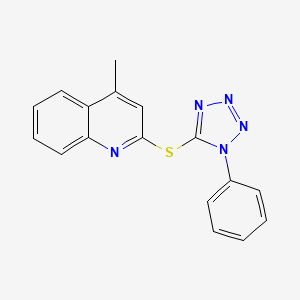![molecular formula C5H9NO4 B2700127 2-[(2-Methoxy-2-oxoethyl)amino]acetic acid CAS No. 24715-40-0](/img/structure/B2700127.png)
2-[(2-Methoxy-2-oxoethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methoxy-2-oxoethyl)amino]acetic acid is a chemical compound with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . It is a derivative of glycine, where the amino group is substituted with a carboxymethyl group and the carboxyl group is esterified with methanol. This compound is used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-2-oxoethyl)amino]acetic acid typically involves the esterification of glycine with methanol in the presence of a catalyst. One common method is to react glycine with methanol and a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction conditions and reduces the need for extensive purification steps .
化学反応の分析
Types of Reactions
2-[(2-Methoxy-2-oxoethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
科学的研究の応用
2-[(2-Methoxy-2-oxoethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(2-Methoxy-2-oxoethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release glycine, which then participates in various metabolic pathways. The carboxymethyl group can also interact with other biomolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
Glycine, N-(carboxymethyl)-: Similar structure but without the esterified carboxyl group.
Glycine, N-(carboxymethyl)-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Glycine, N-(carboxymethyl)-, 1-propyl ester: Similar structure with a propyl ester group instead of a methyl ester group.
Uniqueness
2-[(2-Methoxy-2-oxoethyl)amino]acetic acid is unique due to its specific ester group, which influences its reactivity and solubility. The methyl ester group makes it more hydrophobic compared to its non-esterified counterpart, affecting its interaction with biological membranes and other hydrophobic environments .
特性
IUPAC Name |
2-[(2-methoxy-2-oxoethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3-6-2-4(7)8/h6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHBAQJRYFNJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)


![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)

![4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B2700054.png)


![N-[(oxolan-2-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2700058.png)
![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
